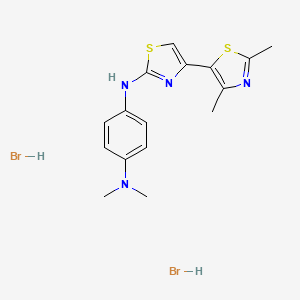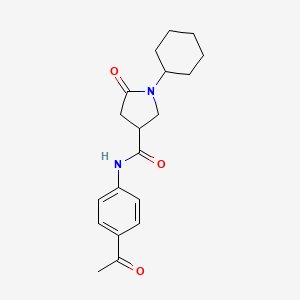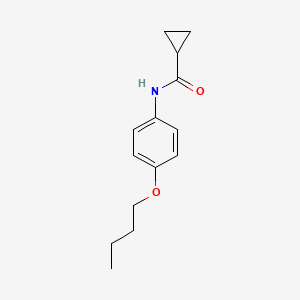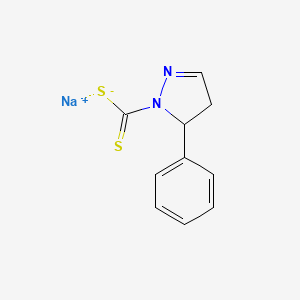![molecular formula C24H22N2O3 B4938046 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide, also known as PBP10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBP10 is a benzamide derivative that has been synthesized through a series of chemical reactions, and its unique structure has been found to exhibit several biochemical and physiological effects.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to have several scientific research applications, including its potential use as a fluorescent probe for detecting protein aggregation and its ability to inhibit the aggregation of amyloid-beta peptides. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells and induce apoptosis. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide acts as a molecular chaperone, which means that it helps to prevent the misfolding and aggregation of proteins. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide binds to proteins and stabilizes their structure, preventing them from forming toxic aggregates. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to inhibit the activity of enzymes involved in the formation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to have several biochemical and physiological effects, including its ability to inhibit the formation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide in lab experiments is its ability to act as a fluorescent probe for detecting protein aggregation. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to be relatively stable and easy to synthesize, making it a viable option for research studies. However, one of the limitations of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide, including its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential applications of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide in cancer therapy and its ability to inhibit the growth of cancer cells. Further research is also needed to investigate the potential toxicity of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide and its effects on various cell types. Overall, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has significant potential for a wide range of scientific research applications, and further studies are needed to fully understand its properties and potential uses.
Synthesis Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide involves a series of chemical reactions that convert 4-aminobenzamide to the final product. The first step involves the reaction of 4-aminobenzamide with 2-methyl-5-nitrophenyl isocyanate to form an intermediate compound. The intermediate is then reacted with sodium methoxide to form the desired N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide compound. The overall synthesis method of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is a multi-step process that requires careful attention to detail to ensure the purity and quality of the final product.
properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-14-28-19-12-10-17(11-13-19)23(27)25-21-15-18(9-8-16(21)2)24-26-20-6-4-5-7-22(20)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORZHIIQNUYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)

![4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4937983.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)

![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)


